3-(3-Methylphenethyl)pyrrolidine
Description
3-(3-Methylphenethyl)pyrrolidine is a pyrrolidine derivative featuring a phenethyl group substituted with a methyl group at the meta position of the aromatic ring. Pyrrolidine, a five-membered saturated amine ring, serves as a versatile scaffold in medicinal chemistry due to its conformational flexibility and ability to engage in hydrogen bonding. The 3-methylphenethyl substituent introduces steric bulk and aromaticity, which may influence binding affinity, pharmacokinetics, and selectivity for biological targets.
Properties
Molecular Formula |
C13H19N |
|---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
3-[2-(3-methylphenyl)ethyl]pyrrolidine |
InChI |
InChI=1S/C13H19N/c1-11-3-2-4-12(9-11)5-6-13-7-8-14-10-13/h2-4,9,13-14H,5-8,10H2,1H3 |
InChI Key |
XLFARQDNCNWMQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CCC2CCNC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the 1,3-dipolar cycloaddition between a nitrone and an olefin, which provides regio- and stereoselectivity . Another approach involves the N-arylation of pyrrolidines using transition-metal catalysis, such as palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production of pyrrolidine derivatives often involves the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst at high temperatures and pressures . This method can be adapted to produce various substituted pyrrolidines, including 3-(3-Methylphenethyl)pyrrolidine, by modifying the starting materials and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methylphenethyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides . Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 3-(3-Methylphenethyl)pyrrolidine can yield 3-(3-Methylphenethyl)pyrrolidin-2-one, while nucleophilic substitution can introduce various alkyl or aryl groups at the nitrogen atom .
Scientific Research Applications
3-(3-Methylphenethyl)pyrrolidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(3-Methylphenethyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic the structure of natural substrates, allowing it to bind to active sites and modulate biological activity . Molecular docking studies have shown that pyrrolidine derivatives can interact with proteins like Akt, influencing signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
Structural and Electronic Effects
- For example, a 4-chlorophenyl group on pyrrolidine enhanced binding affinity (Ki = 1.0 nM) at the human melanocortin-4 receptor (hMC4R), while 2-fluoro or 4-methyl substitutions showed reduced potency . This suggests that substituent position and electronic effects critically modulate activity.
Stereochemistry :
Diastereomers of pyrrolidine derivatives (e.g., S,R vs. R,S configurations) exhibit divergent pharmacological profiles. The S,R isomer of a pyrrolidine-based hMC4R ligand acted as a full agonist, whereas the R,S isomer retained binding affinity but lacked efficacy in cAMP production . If 3-(3-Methylphenethyl)pyrrolidine has chiral centers, stereochemistry could similarly impact its functional outcomes.
Functional Antagonism vs. Agonism
MC4R Antagonists :
Tetrahydrothiophene- and tetrahydrofuran-modified pyrrolidines exhibited functional antagonism at hMC4R (IC50 ≥ 590 nM) without stimulating cAMP production . The 3-methylphenethyl group’s steric bulk might similarly favor antagonism by obstructing receptor activation.Kinase Inhibition :
Pyrrolidine hydroxamates and benzonitriles with hybrid structures showed GI50 values of 21.1–32.5 μM against cancer cells, with Akt kinase inhibition proposed as a mechanism . The 3-methylphenethyl group’s aromaticity could facilitate similar π-stacking interactions in kinase binding pockets.
Comparative Data Table
Mechanistic Insights and Hypotheses
- Steric Effects : The 3-methylphenethyl group may enhance selectivity for receptors with spacious binding pockets, similar to MC4R ligands accommodating 4-chlorophenyl groups .
- Electronic Effects : The methyl group’s electron-donating nature could alter pyrrolidine’s basicity, influencing protonation states and hydrogen-bonding capacity .
- Metabolic Stability : Bulky aromatic substituents may reduce metabolic degradation compared to alkyl chains, as seen in nicotine derivatives where pyrrolidine modifications decreased activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
